molecular formula C19H17N3OS B14667377 N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine CAS No. 40763-21-1

N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine

Cat. No.: B14667377
CAS No.: 40763-21-1
M. Wt: 335.4 g/mol
InChI Key: NQKNZTBQFNPPSK-UHFFFAOYSA-N
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Description

N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 3,5,6-trimethylbenzofuran-2-carbaldehyde with 2-aminobenzothiazole under appropriate reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Mechanism of Action

The mechanism of action of N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the mycobacteria. Molecular docking studies have shown that the compound binds effectively to the active site of DprE1, highlighting its potential as a potent inhibitor .

Comparison with Similar Compounds

N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combined benzofuran and benzothiazole moieties, which contribute to its enhanced biological activity and potential therapeutic applications .

Properties

CAS No.

40763-21-1

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(3,5,6-trimethyl-1-benzofuran-2-yl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C19H17N3OS/c1-11-8-14-13(3)17(23-16(14)9-12(11)2)10-20-22-19-21-15-6-4-5-7-18(15)24-19/h4-10H,1-3H3,(H,21,22)

InChI Key

NQKNZTBQFNPPSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C=NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

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